Methyl 1-methyl-1H-indole-4-carboxylate
Overview
Description
“Methyl 1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as methyl indole-4-carboxylate, indole-4-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid methyl ester, methyl 4-indolecarboxylate, 4-indole-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid, methyl ester, 4-methoxycarbonylindole, 4-methoxycarbonyl-1h-indole, indole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indole-4-carboxylate” consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylate group .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indole-4-carboxylate” is a solid at room temperature . Its molecular weight is 189.21 g/mol .
Scientific Research Applications
Specific Scientific Field
Medical and Pharmaceutical Sciences
Summary of the Application
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
The application of indole derivatives in cancer treatment involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .
Application in Treating Various Disorders
Specific Scientific Field
Medical and Pharmaceutical Sciences
Summary of the Application
Indole derivatives have been used in the treatment of various disorders in the human body . These include microbial infections, different types of disorders, and diseases .
Methods of Application or Experimental Procedures
The methods of application would involve the synthesis of the indole derivatives and their administration for the treatment of the specific disorder .
Application in Antiviral Activity
Specific Scientific Field
Medical and Pharmaceutical Sciences
Summary of the Application
Indole derivatives have been found to have antiviral properties . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Methods of Application or Experimental Procedures
The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .
Results or Outcomes
The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Preparation of Cytotoxic Agents
Specific Scientific Field
Medical and Pharmaceutical Sciences
Summary of the Application
“Methyl 1-methyl-1H-indole-4-carboxylate” can be used as a reactant for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
Methods of Application or Experimental Procedures
The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .
Results or Outcomes
The specific results or outcomes would depend on the type of cancer and the specific indole derivative used .
Application in Antimicrobial Activity
Specific Scientific Field
Medical and Pharmaceutical Sciences
Summary of the Application
Indole derivatives have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi .
Methods of Application or Experimental Procedures
The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .
Results or Outcomes
The specific results or outcomes would depend on the type of microorganism and the specific indole derivative used .
Application in Synthesis of Alkaloids
Specific Scientific Field
Summary of the Application
“Methyl 1-methyl-1H-indole-4-carboxylate” can be used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
Methods of Application or Experimental Procedures
The application involves the synthesis of these compounds. Various methods have been reported for the synthesis of indoles .
Results or Outcomes
The specific results or outcomes would depend on the type of alkaloid and the specific indole derivative used .
Safety And Hazards
Future Directions
The future research directions for “Methyl 1-methyl-1H-indole-4-carboxylate” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
methyl 1-methylindole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOOSBDNRKUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496232 | |
Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indole-4-carboxylate | |
CAS RN |
1444-12-8 | |
Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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